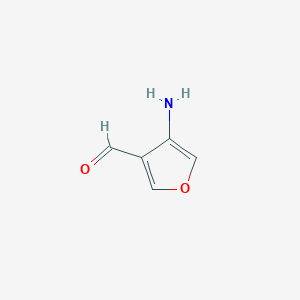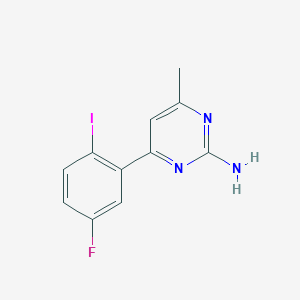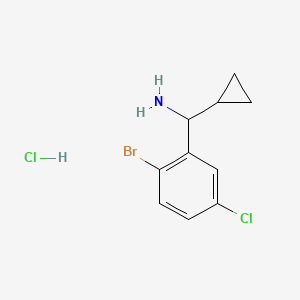
3-Oxoisoindoline-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxoisoindoline-1-carboxamide is a heterocyclic compound that belongs to the isoindoline family. This compound is characterized by a five-membered ring containing one nitrogen atom and a carbonyl group at the 3-position. It has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxoisoindoline-1-carboxamide can be achieved through various methods. One efficient synthetic route involves the Ugi reaction, which combines 2-formylbenzoic acid, amines, and isocyanides . The reaction is typically carried out in methanol at ambient temperature, followed by purification using preparative liquid chromatography . Another method involves the Strecker approach, where 2-carboxybenzaldehyde, TMSCN, and benzylic or aliphatic amines are used with OSU-6 as the catalyst .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes such as the Ugi reaction due to its efficiency and high yield. The use of robust catalysts like OSU-6 also facilitates the recycling process, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Oxoisoindoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used under basic conditions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted amides and esters.
Aplicaciones Científicas De Investigación
3-Oxoisoindoline-1-carboxamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Oxoisoindoline-1-carboxamide involves its interaction with specific molecular targets. For instance, it acts as a state-dependent blocker of voltage-gated sodium channels, particularly NaV1.7 . This interaction inhibits the rising phase of the action potential in neuronal cells, thereby exerting analgesic effects . The compound’s ability to inhibit acetylcholinesterase also contributes to its neuroprotective properties .
Comparación Con Compuestos Similares
- 2-(1-Benzylpiperidin-4-yl)-3-oxo-N-(2,4,4-trimethylpentan-2-yl)isoindoline-1-carboxamide
- N-(tert-Butyl)-2-[2-(diethylamino)ethyl]-3-oxoisoindoline-1-carboxamide
Comparison: 3-Oxoisoindoline-1-carboxamide stands out due to its potent state-dependent blocking activity on NaV1.7 channels, which is not as pronounced in similar compounds . Additionally, its acetylcholinesterase inhibitory activity is relatively higher, making it a more effective candidate for neuroprotective applications .
Propiedades
Fórmula molecular |
C9H8N2O2 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
3-oxo-1,2-dihydroisoindole-1-carboxamide |
InChI |
InChI=1S/C9H8N2O2/c10-8(12)7-5-3-1-2-4-6(5)9(13)11-7/h1-4,7H,(H2,10,12)(H,11,13) |
Clave InChI |
XRJWQHDBFCGEPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(NC2=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B13102523.png)

![4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B13102534.png)




![2-Methyl-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B13102574.png)





